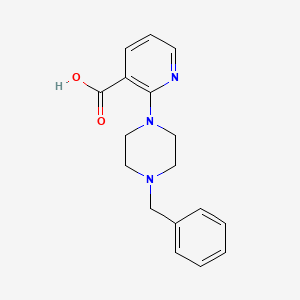

2-(4-Benzyl-1-piperazinyl)nicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Benzyl-1-piperazinyl)nicotinic acid is a chemical compound with the molecular formula C17H19N3O2 and a molecular weight of 297.35 g/mol It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a 4-benzyl-1-piperazinyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyl-1-piperazinyl)nicotinic acid typically involves the reaction of nicotinic acid with 4-benzylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high purity of the final product. The industrial production process also includes purification steps, such as recrystallization or chromatography, to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Benzyl-1-piperazinyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups .

Applications De Recherche Scientifique

2-(4-Benzyl-1-piperazinyl)nicotinic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

Mécanisme D'action

The mechanism of action of 2-(4-Benzyl-1-piperazinyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparaison Avec Des Composés Similaires

2-(4-Benzyl-1-piperazinyl)nicotinic acid can be compared with other similar compounds, such as:

2-(4-Methyl-1-piperazinyl)nicotinic acid: This compound has a methyl group instead of a benzyl group, which may result in different chemical and biological properties.

2-(4-Phenyl-1-piperazinyl)nicotinic acid: The presence of a phenyl group instead of a benzyl group can also influence the compound’s reactivity and applications.

Activité Biologique

2-(4-Benzyl-1-piperazinyl)nicotinic acid, with the CAS number 247117-48-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound consists of a nicotinic acid moiety linked to a piperazine ring substituted with a benzyl group. Its structural formula can be represented as follows:

This structure contributes to its interaction with various biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with nicotinic acetylcholine receptors (nAChRs) and other neurotransmitter systems. Studies indicate that it may act as an agonist or antagonist depending on the receptor subtype involved. This dual activity suggests potential applications in treating neurological disorders and modulating synaptic transmission.

Pharmacological Effects

Research has demonstrated several key pharmacological effects associated with this compound:

- Antidepressant-like Activity : In animal models, this compound exhibited significant antidepressant-like effects, likely due to its modulation of serotonergic and dopaminergic pathways.

- Cognitive Enhancement : The compound has shown promise in enhancing cognitive functions, particularly in memory retrieval tasks, which may be linked to its action on nAChRs.

- Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation markers in vitro, indicating potential for treating inflammatory conditions.

Study 1: Antidepressant Activity

In a study published in Psychopharmacology, researchers administered varying doses of this compound to mice subjected to chronic stress. Results indicated a dose-dependent reduction in depressive-like behaviors measured by the forced swim test (FST) and tail suspension test (TST) .

Study 2: Cognitive Enhancement

A double-blind study involving healthy human volunteers assessed the cognitive enhancing effects of the compound. Participants receiving the drug showed improved performance on tasks measuring attention and working memory compared to placebo controls .

Data Table: Summary of Biological Activities

Safety and Toxicology

While the biological activities are promising, safety assessments are critical. Toxicological studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further long-term studies are necessary to establish comprehensive safety data.

Future Directions

Research into this compound is ongoing, focusing on:

- Development of Derivatives : To enhance potency and selectivity for specific receptor subtypes.

- Clinical Trials : Evaluating efficacy in treating depression and cognitive disorders.

- Mechanistic Studies : Understanding the precise biochemical pathways involved in its pharmacological effects.

Propriétés

IUPAC Name |

2-(4-benzylpiperazin-1-yl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-17(22)15-7-4-8-18-16(15)20-11-9-19(10-12-20)13-14-5-2-1-3-6-14/h1-8H,9-13H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDGEHFRJKMLTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC=N3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.